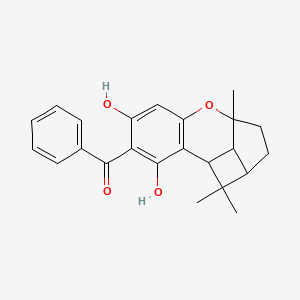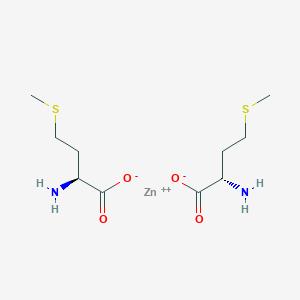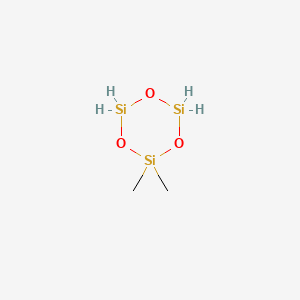
2,2-Dimethylcyclotrisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-dimethylcyclotrisiloxane is a cyclosiloxane. It derives from a hydride of a cyclotrisiloxane.
Aplicaciones Científicas De Investigación
Synthesis and Polymerization
- 2,2-Dimethylcyclotrisiloxane is used as a precursor for ring-opening polymerization, leading to the synthesis of cyclosiloxanes with multifunctional groups. This is instrumental in developing materials with tailored physical properties (Cho et al., 2011).
- Controlled polymerization of hexamethylcyclotrisiloxane, a related compound, demonstrates the potential for synthesizing complex polymer structures such as linear triblock copolymers and miktoarm star co- and terpolymers, indicating broad applications in polymer science (Bellas et al., 2000).
Biomedical Applications
- Poly(dimethylsiloxane) (PDMS), derived from dimethylsiloxanes, is significant in biomedical applications, particularly in fabricating microfluidic devices. These devices are crucial in a range of biomedical studies, from immunoassays to cell manipulation (McDonald & Whitesides, 2002).
- PDMS's biostability and cytocompatibility make it suitable for various medical research and devices. Innovations include antifouling microfluidic devices, which have improved blood compatibility, crucial for reducing clot formation in medical applications (Mercader et al., 2022).
Environmental Impact
- The study of volatile dimethylsiloxanes, including compounds like hexamethylcyclotrisiloxane, in environmental samples such as seafood and freshwater fish, highlights the importance of understanding the environmental impact and bioaccumulation of these compounds (Sanchís et al., 2016).
Chemical Reactivity and Modification
- Dimethylcyclotrisiloxane and related compounds undergo deoligomerization with dimethyl carbonate over solid-base catalysts, showing potential in chemical synthesis and industrial applications (Okamoto et al., 2002).
- Anionic and cationic ring-opening polymerization of derivatives of cyclotrisiloxane demonstrates the versatility of these compounds in producing a range of polymers with varied properties, which can be further chemically modified for specific applications (Weber & Cai, 2001).
Surface Modification and Compatibility
- PDMS surfaces, derived from dimethylsiloxanes, can be modified to enhance hemocompatibility, important for medical implants and devices. Techniques like coating with hyaluronic acid and polydopamine significantly reduce platelet adhesion, indicating potential in biomedical engineering (Xue et al., 2017).
- Compatibility studies of PDMS with organic solvents provide insights into its use in microfluidic devices for organic reactions, highlighting the material's flexibility and adaptability in various scientific applications (Lee et al., 2003).
Propiedades
Nombre del producto |
2,2-Dimethylcyclotrisiloxane |
|---|---|
Fórmula molecular |
C2H10O3Si3 |
Peso molecular |
166.35 g/mol |
Nombre IUPAC |
2,2-dimethyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C2H10O3Si3/c1-8(2)4-6-3-7-5-8/h6-7H2,1-2H3 |
Clave InChI |
BCZJVDBARVKKFU-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(O[SiH2]O[SiH2]O1)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



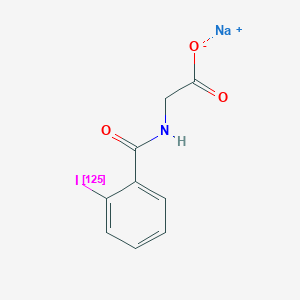
![sodium;3-[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]carbonylbenzenesulfonate](/img/structure/B1260960.png)
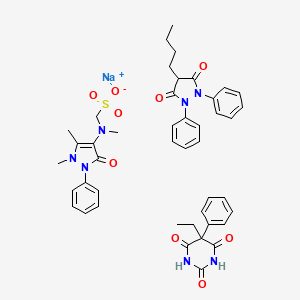
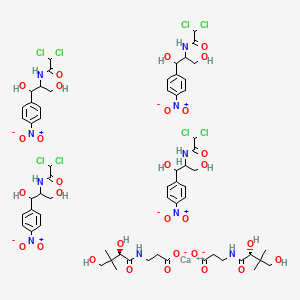
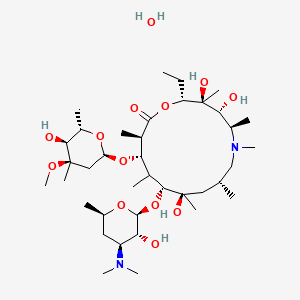
![Sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(1E,3S)-3-hydroxy-5,9-dimethyldeca-1,8-dienyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoate](/img/structure/B1260968.png)

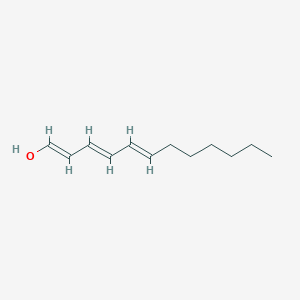

![(7E)-14-oxapentacyclo[21.3.1.12,6.19,13.015,20]nonacosa-1(26),2,4,6(29),7,9(28),10,12,15(20),16,18,23(27),24-tridecaene-3,18,26-triol](/img/structure/B1260974.png)

![3-[(1R,2S,3S,5Z,7S,8S,10Z,13S,15Z,17R,18R,19R)-2,7-bis(2-amino-2-oxoethyl)-3,13,17-tris(2-carboxyethyl)-18-(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid;cobalt(3+)](/img/structure/B1260978.png)
